molecular formula C17H14O5S B2959714 (Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 1164473-15-7

(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2959714
CAS No.: 1164473-15-7
M. Wt: 330.35
InChI Key: YRAGUKFYOCBMQD-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(3-Methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic aurone derivative characterized by a benzofuranone core substituted with a 3-methylbenzylidene group at the C2 position and a methanesulfonate ester at the C6 position. Aurones, a subclass of flavonoids, are recognized for their structural rigidity due to the (Z)-configured exocyclic double bond, which is critical for biological activity . The methanesulfonate group enhances solubility and bioavailability compared to hydroxyl or methoxy substituents commonly found in natural aurones.

Properties

IUPAC Name

[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5S/c1-11-4-3-5-12(8-11)9-16-17(18)14-7-6-13(10-15(14)21-16)22-23(2,19)20/h3-10H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAGUKFYOCBMQD-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of (Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic compound that belongs to a class of benzofuran derivatives. These compounds are often studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula: C18H16O5S
  • Molecular Weight: Approximately 348.38 g/mol
  • IUPAC Name: (Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

1. Anticancer Activity

Research has shown that benzofuran derivatives possess significant anticancer properties. Studies indicate that (Z)-2-(3-methylbenzylidene)-3-oxo derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of cell cycle regulators.

Case Study:
A study conducted on human breast cancer cells demonstrated that this compound inhibited cell proliferation by inducing G0/G1 phase arrest and promoting apoptosis through the intrinsic pathway, as evidenced by increased levels of cytochrome c and activated caspases .

2. Anti-inflammatory Effects

Benzofuran derivatives have also been noted for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Research Findings:
In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with (Z)-2-(3-methylbenzylidene)-3-oxo derivatives resulted in a significant reduction in nitric oxide production, indicating potential for therapeutic use in inflammatory diseases .

3. Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives has been explored against various pathogens. Preliminary studies suggest that (Z)-2-(3-methylbenzylidene)-3-oxo compounds exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activities of (Z)-2-(3-methylbenzylidene)-3-oxo derivatives are often attributed to their ability to interact with specific molecular targets within cells:

  • Apoptosis Induction: Activation of mitochondrial pathways leading to cytochrome c release.
  • Inflammation Modulation: Inhibition of NF-kB signaling pathways.
  • Antimicrobial Action: Disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Aurones with modifications at the C6 and benzylidene positions exhibit diverse biological activities. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Key Biological Data Mechanism/Target
(Z)-2-(3-Methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate C6: Methanesulfonate; C2: 3-methylbenzyl C17H14O5S Inferred: Potential tubulin inhibition (based on SAR) Colchicine-binding site (tubulin)
Aurone 5a () C6: Acetonitrile; C2: Indole derivative C23H19N3O3 IC50 < 100 nM (PC-3 prostate cancer); In vivo efficacy in xenografts and zebrafish Tubulin polymerization inhibition
Aurone 5b () C6: Dichlorobenzyl; C2: Pyridinyl C21H13Cl2NO3 IC50 < 100 nM (PC-3 cells); Strong leukemia cell inhibition Tubulin binding
Compound 7h () C6: Diethylcarbamate; C2: Naphthyl-pyrazole C32H25N3O4 High yield (93%); Spectral data confirmed structure Not reported; likely antiproliferative
(Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-... methanesulfonate () C6: Methanesulfonate; C2: 2,5-dimethoxy C18H16O7S Data limited; structural similarity suggests tubulin interaction Inferred: Tubulin
Methyl 2-((2Z)-2-(3-fluorobenzylidene)-3-oxo-... acetate () C6: Methyl acetate; C2: 3-fluorobenzyl C19H13FO5 Data limited; ester group may influence pharmacokinetics Unreported

Key Observations:

Substituent Effects on Activity :

  • C6 Position : Methanesulfonate (target compound) and acetonitrile (5a) substituents improve solubility and bioavailability compared to diethylcarbamate (7h) or dichlorobenzyl (5b) groups. The methanesulfonate’s electron-withdrawing nature may enhance binding to tubulin’s colchicine site .
  • Benzylidene Modifications : 3-Methylbenzylidene (target compound) vs. indole (5a) or pyridinyl (5b) substituents affects steric and electronic interactions. Bulky groups like naphthyl-pyrazole (7h) may reduce cellular uptake despite high synthetic yields .

Pharmacological Performance: Aurones 5a and 5b are the most potent analogs, with sub-100 nM IC50 values against prostate and leukemia cells. The target compound’s methanesulfonate group likely positions it as a candidate for enhanced pharmacokinetics, though direct in vivo data are needed.

The target compound’s methyl group may further reduce toxicity compared to halogenated analogs (e.g., 5b).

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